molecular formula C19H19N3O3 B11156682 6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11156682
M. Wt: 337.4 g/mol
InChI Key: CDZLLUDZSGLWMF-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a cyclopropyl group, a methoxybenzyl group, and a methyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which includes a methoxybenzyl group and a methyl group

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-11-17-14(9-15(12-7-8-12)21-19(17)25-22-11)18(23)20-10-13-5-3-4-6-16(13)24-2/h3-6,9,12H,7-8,10H2,1-2H3,(H,20,23)

InChI Key

CDZLLUDZSGLWMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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